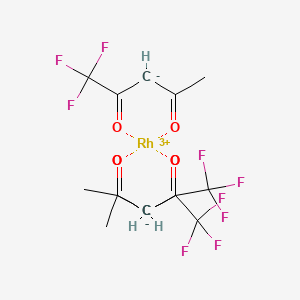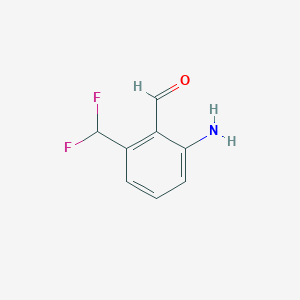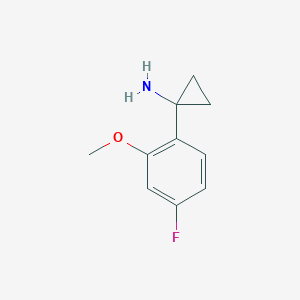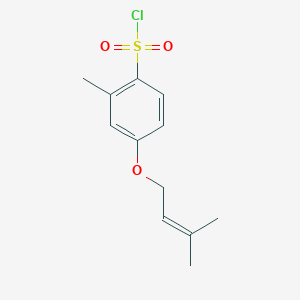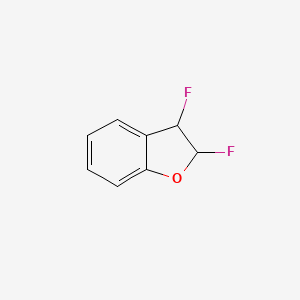
2,3-Difluoro-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of fluorine atoms in the 2 and 3 positions of the dihydrobenzofuran ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dihydro-1-benzofuran typically involves the fluorination of 2,3-dihydro-1-benzofuran. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorobenzofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrobenzofuran using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Difluorobenzofuran derivatives.
Reduction: Dihydrobenzofuran.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
2,3-Difluoro-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites, altering signal transduction pathways.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Difluoro-1,3-benzodioxole: Contains a dioxole ring instead of a furan ring, leading to distinct properties and applications.
2,3-Dihydro-1-benzofuran-2-carboxylic acid:
Uniqueness: The presence of fluorine atoms in 2,3-Difluoro-2,3-dihydro-1-benzofuran imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development, as well as in the synthesis of advanced materials.
Properties
Molecular Formula |
C8H6F2O |
|---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
2,3-difluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6F2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H |
InChI Key |
LNPRWPOAMGTDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(O2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


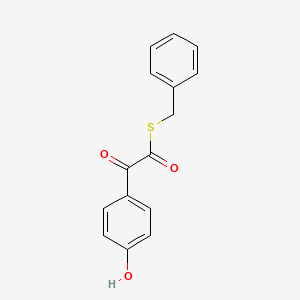
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)

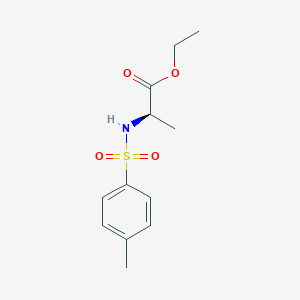
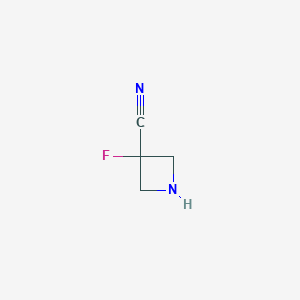
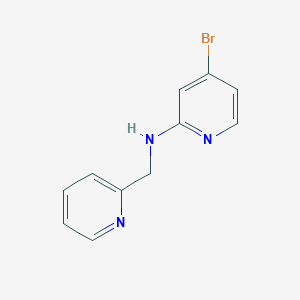

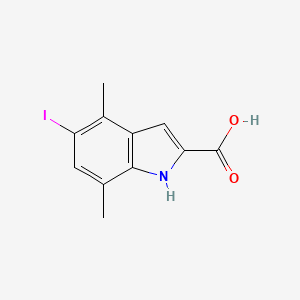
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

